(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)propanehydrazide
CAS No.: 518018-77-4
Cat. No.: VC6715658
Molecular Formula: C18H18N4O2
Molecular Weight: 322.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518018-77-4 |
|---|---|
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.368 |
| IUPAC Name | 3-(benzimidazol-1-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide |
| Standard InChI | InChI=1S/C18H18N4O2/c1-24-15-6-4-5-14(11-15)12-20-21-18(23)9-10-22-13-19-16-7-2-3-8-17(16)22/h2-8,11-13H,9-10H2,1H3,(H,21,23)/b20-12+ |
| Standard InChI Key | ZHFUTDOYRGOKIW-UDWIEESQSA-N |
| SMILES | COC1=CC=CC(=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct moieties:
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A 1H-benzo[d]imidazole ring system, known for its role in DNA intercalation and enzyme inhibition .
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A propanehydrazide linker, which facilitates hydrogen bonding and coordination with biological targets .
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An (E)-3-methoxybenzylidene group, contributing to π-π stacking interactions and metabolic stability .
The E-configuration of the benzylidene double bond is critical for maintaining planar geometry, optimizing interactions with hydrophobic enzyme pockets .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 322.368 g/mol |
| IUPAC Name | 3-(Benzimidazol-1-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide |
| SMILES | COC₁=CC=CC(=C₁)C=NNC(=O)CCN₂C=NC₃=CC=CC=C₃₂ |
| Solubility | Not experimentally determined |
The Standard InChIKey (ZHFUTDOYRGOKIW-UDWIEESQSA-N) confirms stereochemical uniqueness, while the absence of solubility data underscores the need for further physicochemical characterization .
Synthesis and Reaction Chemistry
Synthetic Pathways
The compound is synthesized through a multi-step protocol:
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Nucleophilic Substitution: Benzimidazole reacts with methyl 3-bromopropionate in dimethylformamide (DMF) under basic conditions (K₂CO₃, 18-crown-6) to yield methyl 3-(1H-benzo[d]imidazol-1-yl)propanoate .
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Hydrazinolysis: Treatment with excess hydrazine hydrate in ethanol converts the ester to 3-(1H-benzo[d]imidazol-1-yl)propanehydrazide .
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Condensation: Reaction with 3-methoxybenzaldehyde in acidic media forms the final hydrazone product via Schiff base formation .
Critical Reaction Parameters:
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Temperature: 0–5°C for initial steps, room temperature for hydrazinolysis .
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Catalysts: 18-crown-6 enhances ion mobility in substitution reactions .
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Purification: Thin-layer chromatography (TLC) monitors reaction progress.
Chemical Reactivity
The hydrazone moiety (-NH-N=C-) undergoes:
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Cyclization: With CS₂/KOH to form 1,3,4-thiadiazoles, as demonstrated in analogous compounds .
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Oxidation: Potential conversion to azides under nitrosating conditions (NaNO₂/HCl) .
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Tautomerism: Keto-enol tautomerism influences electronic properties and binding affinity .
Biological Activity and Mechanism
Carbonic Anhydrase Inhibition
Recent studies on structurally homologous benzimidazole-hydrazide-hydrazones reveal potent inhibition of human carbonic anhydrase I/II (hCA I/II) :
| Compound | hCA I IC₅₀ (μM) | hCA II IC₅₀ (μM) |
|---|---|---|
| 4k (Analog) | 1.493 | 1.547 |
| AAZ (Drug) | 2.26 | 1.17 |
Derivative 4k (4-methoxy-substituted) outperforms acetazolamide (AAZ) against hCA I, with Kᵢ = 0.356 ± 0.0 μM versus AAZ’s Kᵢ = 2.26 μM . Molecular docking attributes this to:
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Hydrogen bonding between the hydrazide carbonyl and Thr199.
Applications and Future Directions
Therapeutic Prospects
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Antiglaucoma Agents: hCA II inhibition correlates with reduced intraocular pressure, positioning the compound as a candidate for ocular hypertension management .
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Antimicrobials: Structural similarity to PheRS inhibitors supports repurposing against multidrug-resistant pathogens .
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Anticancer Scaffolds: Benzimidazole cores intercalate DNA, warranting cytotoxicity assays against cancer cell lines.
Industrial Relevance
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